molecular formula C12H14O5 B1267596 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid CAS No. 14617-06-2

4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B1267596
CAS No.: 14617-06-2
M. Wt: 238.24 g/mol
InChI Key: NRTGCJCRCNCNNC-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C12H14O5 It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to a 4-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product . The reaction conditions typically include:

    Reagents: 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, base (e.g., sodium ethoxide)

    Solvent: Ethanol

    Temperature: Reflux conditions

    Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halides (e.g., bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of 4-(2,4-dimethoxyphenyl)-4-hydroxybutanoic acid.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxyphenylacetic acid
  • 3-(2,4-Dimethoxyphenyl)propanoic acid
  • N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives

Uniqueness

4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-16-8-3-4-9(11(7-8)17-2)10(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTGCJCRCNCNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285609
Record name 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14617-06-2
Record name 14617-06-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-Dimethoxybenzene 10 h (99%, 6 eq) was reacted with succinic anhydride (99%, 1 eq) and AlCl3 (95%, 2 eq) for 19 h according to the general procedure. Recrystallization in EtOH gave white crystals of 11 h in 68% yield. 1H-NMR: 7.89 (d, 1H, J=8.7 Hz, Ar--H; 6.55 (dd, 1H, J=8.7 and 2.3 Hz, Ar--H); 6.46 (d, 1H, J=2.3 Hz, Ar--H); 3.91 (s, 3H, OCH3); 3.86 (s, 3H, OCH3); 3.30 (t, 2H, J=6.6 Hz, CH2CH2COOH); 2.73(t, 2H, J=6.6 Hz, CH2CH2COOH). 13C-NMR: 197.62; 164.79; 161.23; 132.96; 105.29; 98.31; 55.54; 55.47; 38.42; 28.67.
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